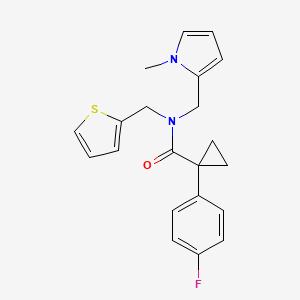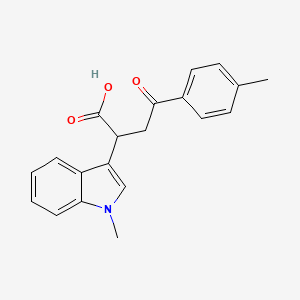
2-(1-Methylindol-3-yl)-4-(4-methylphenyl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-Methylindol-3-yl)-4-(4-methylphenyl)-4-oxobutanoic acid, also known as MI-219, is a small molecule inhibitor that has shown promising results in the field of cancer research. The compound works by inhibiting the activity of a protein called MDM2, which is responsible for degrading a tumor suppressor protein called p53. By inhibiting MDM2, MI-219 leads to an increase in p53 levels, which in turn leads to cell cycle arrest and apoptosis in cancer cells.
Scientific Research Applications
Structural and Pharmacological Analogs
Synthesis and Anti-inflammatory Activity of Analogs :
- Analogs of 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid were synthesized and evaluated for their anti-inflammatory activity. These analogs, although not matching the activity of the standard, provide insight into the structural activity relationship and potential anti-inflammatory properties of related compounds (Kuchař et al., 1995).
Crystal Structure Analysis :
- The crystal structure of related compounds, such as 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid, was analyzed, revealing details about molecular conformation, dihedral angles, and intermolecular interactions. Such structural analyses contribute to understanding the physicochemical properties and potential reactivity of the compound (Nayak et al., 2013).
Synthesis of Antirheumatic Agents :
- Research on the synthesis of compounds like (R,S)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, an antirheumatic drug, demonstrates the relevance of such chemical structures in drug development. The detailed synthetic pathways and by-products provide insights into the complexity and potential pharmaceutical applications of similar compounds (Noguchi et al., 2002).
Inhibitors of Glycolic Acid Oxidase :
- Derivatives of 2,4-dioxobutanoic acids, structurally related to the compound , have been identified as potent inhibitors of glycolic acid oxidase, an enzyme involved in various metabolic pathways. This research highlights the potential of similar compounds in therapeutic applications or biochemical studies (Williams et al., 1983).
Molecular Docking and Vibrational Studies :
- Studies on compounds like 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid involve molecular docking, vibrational, structural, electronic, and optical analyses. These comprehensive studies demonstrate the multifaceted approach to understanding the properties and potential applications of chemically complex compounds (Raju et al., 2015).
properties
IUPAC Name |
2-(1-methylindol-3-yl)-4-(4-methylphenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-13-7-9-14(10-8-13)19(22)11-16(20(23)24)17-12-21(2)18-6-4-3-5-15(17)18/h3-10,12,16H,11H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLFEDIZUACLAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C2=CN(C3=CC=CC=C32)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylindol-3-yl)-4-(4-methylphenyl)-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)acetate](/img/structure/B2636554.png)
![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide](/img/structure/B2636555.png)
![Ethyl 2'-amino-6'-ethyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2636557.png)
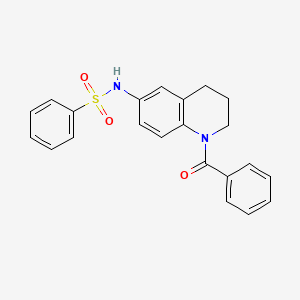
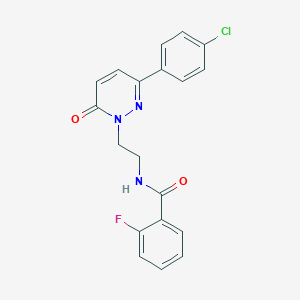
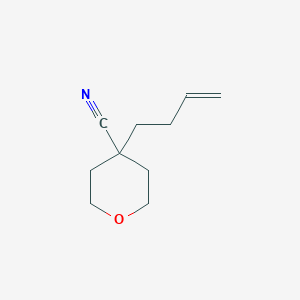
![methyl 2,4-dimethyl-5-[2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]-1H-pyrrole-3-carboxylate](/img/structure/B2636563.png)
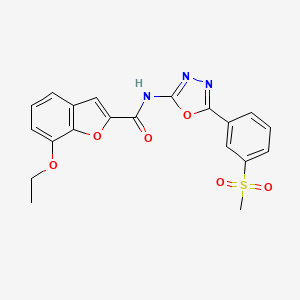
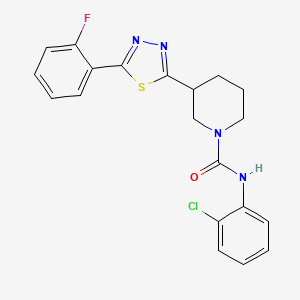
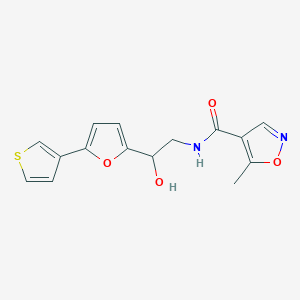
![N-(3-cyanophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2636570.png)
![Methyl 4-((2-([2,3'-bithiophen]-5-yl)ethyl)carbamoyl)benzoate](/img/structure/B2636571.png)
